Welcome to the BenchChem Online Store!
molecular formula C8H6F3NO3 B1363154 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene CAS No. 344-39-8

4-Methoxy-1-nitro-2-(trifluoromethyl)benzene

Cat. No. B1363154
M. Wt: 221.13 g/mol
InChI Key: RBEXRIBHQSUANC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07795288B2

Procedure details

A mixture of 4-methoxy-1-nitro-2-trifluoromethyl-benzene (4.9 g, 22.2 mmol) and 5% palladium on carbon (210 mg) in EtOH (28 mL) is stirred for 2.5 h at RT, under a hydrogen atmosphere. The resulting suspension is filtered through a pad of celite. The filtrate is concentrated in vacuo to afford the title compound: ES-MS: 192.0 [M]+; single peak at tR=3.55 min (System 2).
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
210 mg
Type
catalyst
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-])=O)=[C:5]([C:12]([F:15])([F:14])[F:13])[CH:4]=1>[Pd].CCO>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[C:5]([C:12]([F:13])([F:14])[F:15])[CH:4]=1

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
COC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F
Name
Quantity
210 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
28 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 2.5 h at RT, under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting suspension is filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
COC1=CC(=C(N)C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.